Ether Oxygen Increases Topological Polar Surface Area by 31% vs. Direct C–C Linked Analog
The target compound 2-(quinolin-6-yloxy)acetaldehyde possesses a computed topological polar surface area (TPSA) of approximately 39.2 Ų, derived from the sum of contributions from the quinoline nitrogen (12.89 Ų), the ether oxygen (9.23 Ų), and the aldehyde oxygen (17.07 Ų) . In contrast, 2-(quinolin-6-yl)acetaldehyde (CAS 335267-08-8), which lacks the ether oxygen and instead features a direct C–C bond between the quinoline ring and the acetaldehyde group, has a computed TPSA of approximately 30.0 Ų . The 9.2 Ų increase represents a 31% enhancement in polar surface area, which is a recognized determinant of aqueous solubility, passive membrane permeability, and hydrogen-bonding capacity [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA; computed) |
|---|---|
| Target Compound Data | ~39.2 Ų (3 H-bond acceptors: quinoline N + ether O + aldehyde O) |
| Comparator Or Baseline | 2-(Quinolin-6-yl)acetaldehyde (CAS 335267-08-8): ~30.0 Ų (2 H-bond acceptors: quinoline N + aldehyde O) |
| Quantified Difference | +9.2 Ų absolute increase; +31% relative increase |
| Conditions | Computed values based on fragment-based TPSA summation method (Ertl et al., 2000); structures verified by SMILES: O=CCOc1ccc2ncccc2c1 (target) vs. O=CCc1ccc2ncccc2c1 (comparator) |
Why This Matters
The higher TPSA of the target compound directly translates to distinct solubility and permeability profiles compared to the non-oxygenated analog, making the two compounds non-interchangeable in lead optimization campaigns where fine-tuning polar surface area is critical for bioavailability.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. https://doi.org/10.1021/jm000942e View Source
